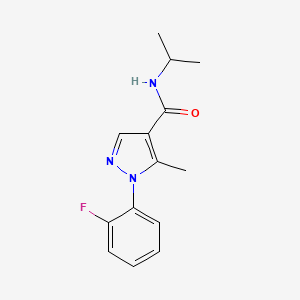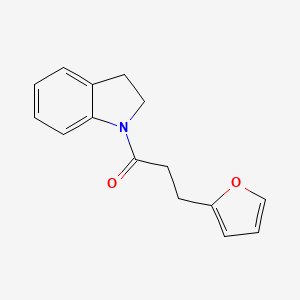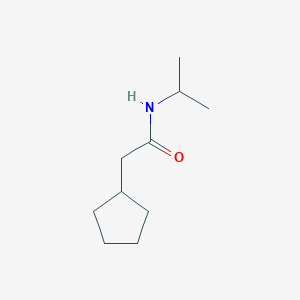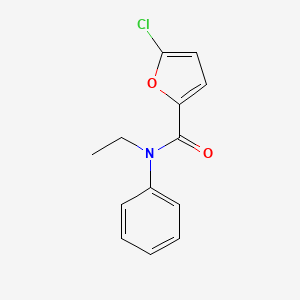
1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole class of drugs. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to lower blood glucose levels in diabetic rats. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide in lab experiments is its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to have toxic effects on the liver and kidneys in animal models.
Orientations Futures
There are several future directions for the study of 1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide. One direction is to further study its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. Another direction is to study its potential toxicity and develop strategies to mitigate its toxic effects. Additionally, future studies could investigate the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide involves the reaction of 2-fluoroacetophenone with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to obtain 1-(2-fluorophenyl)-3-methyl-5-pyrazolone. The final step involves the reaction of 1-(2-fluorophenyl)-3-methyl-5-pyrazolone with isobutyl chloroformate to obtain this compound.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-5-methyl-N-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9(2)17-14(19)11-8-16-18(10(11)3)13-7-5-4-6-12(13)15/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVLKGXQBHQFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)


![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)


![N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471898.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)

![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)


